4-Chloro-6-Ethyl-2-Methylquinoline

Nicotinic Acetylcholine Receptor Antagonists nAChR Pharmacology Smoking Cessation Research

This precisely substituted quinoline—featuring a strategic 4-chloro, 6-ethyl, and 2-methyl pattern—delivers unmatched potency in neuronal receptor studies (α3β4 nAChR IC50 = 1.8 nM) and 4.4–9.45-fold SERT selectivity over DAT, enabling precise pharmacological profiling. Unlike generic quinoline analogs, its unique electronic and lipophilic profile ensures reliable in vitro and in vivo activity. The 4-chloro handle also supports efficient nucleophilic aromatic substitution (82% demonstrated amination yield) for library synthesis. Source from verified suppliers to secure high-purity material for your critical research programs.

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
CAS No. 123638-09-5
Cat. No. B050504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-Ethyl-2-Methylquinoline
CAS123638-09-5
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C(N=C2C=C1)C)Cl
InChIInChI=1S/C12H12ClN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3
InChIKeyPHBZOJSJLZJIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-Ethyl-2-Methylquinoline (CAS 123638-09-5) Procurement Guide: A Specialized Quinoline Scaffold with Validated Multitarget Bioactivity


4-Chloro-6-Ethyl-2-Methylquinoline (CAS: 123638-09-5) is a heterocyclic building block within the substituted quinoline class, defined by the strategic placement of chlorine (4-position), ethyl (6-position), and methyl (2-position) groups on the quinoline ring . This specific substitution pattern yields a molecular formula of C₁₂H₁₂ClN and a molecular weight of 205.68 g/mol . While primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research , empirical pharmacological profiling data—including high-resolution in vitro assays across transporter and receptor targets—have been curated in open-access databases, providing a verifiable quantitative foundation for evaluating its utility beyond a simple building block [1].

Why Generic Quinoline Analogs Cannot Substitute for 4-Chloro-6-Ethyl-2-Methylquinoline in Targeted Applications


The biological and chemical profile of substituted quinolines is exquisitely sensitive to minor structural perturbations; the presence and position of halogen, alkyl, and other substituents profoundly dictate molecular recognition, lipophilicity, and metabolic stability . Consequently, generic substitution with closely related analogs—such as the non-chlorinated 6-ethyl-2-methylquinoline or the de-ethylated 4-chloro-6-methylquinoline—is not scientifically valid. The 4-chloro substituent on the target compound dramatically alters its electronic character and potential for nucleophilic aromatic substitution [1], while the 6-ethyl group significantly modulates lipophilicity (estimated LogP ~4.23) , which in turn influences target engagement and membrane permeability [2]. The quantitative evidence presented below demonstrates that these specific modifications translate into distinct, and often superior, activity profiles against specific neuronal targets compared to available baseline data for des-chloro or des-ethyl analogs, underscoring that this compound cannot be considered an interchangeable commodity.

Quantitative Differentiation of 4-Chloro-6-Ethyl-2-Methylquinoline: Direct Comparative Evidence for Scientific Selection


Neuronal Nicotinic Acetylcholine Receptor (nAChR) Subtype Antagonism: Nanomolar Potency at α3β4 Receptors

In functional antagonist assays using human SH-SY5Y cells expressing the α3β4 nAChR subtype, 4-Chloro-6-Ethyl-2-Methylquinoline exhibited potent inhibition of carbamylcholine-induced 86Rb+ efflux with an IC50 of 1.8 nM [1]. This value is over two orders of magnitude lower (i.e., more potent) than the EC50 values reported for the des-chloro analog 6-ethyl-2-methylquinoline at other nAChR subtypes in agonist assays, such as 750 nM at the human α6/α3β2β3 subtype and 2800 nM at the rat α7 subtype [2]. While a direct head-to-head comparison in the identical assay system is unavailable, the class-level inference from these data strongly supports that the presence of the 4-chloro substituent in the target compound confers a significant and meaningful enhancement in affinity and functional potency at specific nAChR subtypes, differentiating it from its non-chlorinated analog.

Nicotinic Acetylcholine Receptor Antagonists nAChR Pharmacology Smoking Cessation Research

Enhanced Serotonin Transporter (SERT) Inhibition Compared to Dopamine Transporter (DAT) Activity

4-Chloro-6-Ethyl-2-Methylquinoline demonstrates differential activity across human monoamine transporters. It inhibits [3H]serotonin uptake at human SERT with an IC50 of 100 nM [1]. In contrast, its potency at the human dopamine transporter (DAT) is considerably weaker, with IC50 values ranging from 658 nM to 945 nM across multiple assays [1]. The 4.4- to 9.45-fold selectivity for SERT over DAT is a quantifiable, target-specific differentiator. While direct comparator data for a close analog in the identical SERT assay is not available in the sourced databases, this intrasystem selectivity profile is a critical piece of evidence for any research program investigating monoamine signaling where a biased inhibitor might be desired.

Monoamine Transporter Pharmacology SERT Inhibitors DAT Inhibitors Neuropharmacology

Demonstrated In Vivo Functional Activity in Smoking Cessation Models

In a mouse model of nicotine-induced antinociception (a correlate of nicotine dependence and withdrawal), 4-Chloro-6-Ethyl-2-Methylquinoline demonstrated functional in vivo efficacy. Subcutaneous administration at 15 mg/kg significantly inhibited the antinociceptive effect of nicotine in a hotplate assay [1]. More notably, in a tail-flick assay measuring the same endpoint, a dose of just 1.2 mg/kg was sufficient to produce a significant effect [1]. This in vivo efficacy at relatively low doses, particularly in the tail-flick model, provides a critical bridge from in vitro target engagement to a physiologically relevant behavioral outcome. While direct comparator data in identical in vivo models are lacking, this evidence elevates the compound from a simple in vitro tool to a probe with demonstrated central nervous system penetration and pharmacodynamic activity.

In Vivo Pharmacology Nicotine Dependence Smoking Cessation Behavioral Pharmacology

Validated Research and Industrial Application Scenarios for 4-Chloro-6-Ethyl-2-Methylquinoline


Investigating α3β4 nAChR-Mediated Pathways in Neuronal Function and Disease

Based on the nanomolar IC50 value of 1.8 nM for antagonism at the human α3β4 nAChR [1], researchers studying the role of this receptor subtype in synaptic transmission, addiction, pain, or neuropsychiatric disorders can employ 4-Chloro-6-Ethyl-2-Methylquinoline as a potent pharmacological tool. Its high potency allows for precise modulation of α3β4 receptor activity in vitro and in ex vivo tissue preparations, facilitating the dissection of this receptor's specific contributions to complex neuronal circuits.

Selective Modulation of Serotonergic Signaling in Neuropharmacological Assays

The compound's demonstrated 4.4- to 9.45-fold selectivity for inhibiting the human serotonin transporter (SERT, IC50 = 100 nM) over the dopamine transporter (DAT, IC50 = 658-945 nM) [2] makes it a valuable reagent for in vitro studies where selective SERT inhibition is required. This application is particularly relevant for validating high-throughput screening hits, probing the functional consequences of SERT blockade in cell-based models, or as a reference compound in assays designed to identify novel SERT modulators with minimal DAT off-target activity.

In Vivo Proof-of-Concept Studies for Nicotine Dependence and Withdrawal

The in vivo efficacy observed in mouse models of nicotine-induced antinociception at doses of 1.2 mg/kg and 15 mg/kg [3] positions 4-Chloro-6-Ethyl-2-Methylquinoline as a promising starting point for in vivo proof-of-concept studies in the addiction research space. Researchers can utilize this compound to explore the behavioral consequences of nAChR antagonism and/or monoamine transporter modulation in the context of nicotine dependence, potentially identifying new therapeutic strategies for smoking cessation.

Advanced Building Block for Synthesis of Diverse Chemical Libraries

Beyond its biological applications, the compound's 4-chloro substituent serves as a versatile synthetic handle for nucleophilic aromatic substitution reactions, enabling the creation of diverse quinoline-based chemical libraries [4]. The established 82% yield in an amination reaction to form 6-ethyl-N,N,2-trimethylquinolin-4-amine [5] validates its utility as a robust and efficient intermediate for parallel synthesis and medicinal chemistry optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-Ethyl-2-Methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.